molecular formula C23H25N5O2 B2395397 2-hydroxy-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)quinoline-4-carboxamide CAS No. 2034443-34-8

2-hydroxy-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)quinoline-4-carboxamide

Cat. No.: B2395397
CAS No.: 2034443-34-8
M. Wt: 403.486
InChI Key: GNZYQLNKCXJTQS-UHFFFAOYSA-N
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Description

2-hydroxy-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)quinoline-4-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a quinoline core, a tetrahydroquinazoline moiety, and a piperidine ring, making it a multifaceted molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)quinoline-4-carboxamide typically involves multiple steps, starting with the construction of the quinoline core. This can be achieved through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with stringent control of reaction conditions to ensure purity and yield. The use of continuous flow reactors and automated systems can help optimize the production process, reducing the risk of human error and increasing efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The quinoline core can be oxidized to form quinone derivatives.

  • Reduction: : The tetrahydroquinazoline moiety can be reduced to form dihydroquinazoline derivatives.

  • Substitution: : The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Nucleophiles like amines and alcohols can be used, with reaction conditions typically involving polar aprotic solvents.

Major Products Formed

  • Oxidation: : Quinone derivatives

  • Reduction: : Dihydroquinazoline derivatives

  • Substitution: : Amine or alcohol derivatives

Scientific Research Applications

This compound has shown promise in various scientific research applications, including:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its potential as a bioactive compound in drug discovery.

  • Medicine: : Studied for its therapeutic properties, particularly in the treatment of bacterial infections and inflammation.

  • Industry: : Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-hydroxy-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)quinoline-4-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

This compound is unique due to its specific structural features and potential applications. Similar compounds include:

  • 2-hydroxy-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)nicotinamide: : A related compound with potential therapeutic applications.

  • 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide: : Another derivative with similar chemical properties.

Properties

IUPAC Name

2-oxo-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-quinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2/c29-21-13-18(16-5-1-4-8-20(16)27-21)23(30)26-15-9-11-28(12-10-15)22-17-6-2-3-7-19(17)24-14-25-22/h1,4-5,8,13-15H,2-3,6-7,9-12H2,(H,26,30)(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZYQLNKCXJTQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=CC(=O)NC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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